Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method starts with the bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules.
Scientific Research Applications
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is unique due to the presence of both the ethylamino and carboxylate groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
CMIFXOIEPYQKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)C(=O)OC |
Origin of Product |
United States |
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